molecular formula C16H20N4O2 B2912924 N-(1-cyanocyclobutyl)-N-methyl-6-(morpholin-4-yl)pyridine-3-carboxamide CAS No. 1258708-67-6

N-(1-cyanocyclobutyl)-N-methyl-6-(morpholin-4-yl)pyridine-3-carboxamide

カタログ番号 B2912924
CAS番号: 1258708-67-6
分子量: 300.362
InChIキー: IOXZLDLETQIGKS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(1-cyanocyclobutyl)-N-methyl-6-(morpholin-4-yl)pyridine-3-carboxamide, also known as CCMI, is a chemical compound that has been extensively studied for its potential applications in the field of scientific research. CCMI is a pyridine derivative that has been shown to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties. In

作用機序

The mechanism of action of N-(1-cyanocyclobutyl)-N-methyl-6-(morpholin-4-yl)pyridine-3-carboxamide is not fully understood, but studies have suggested that it exerts its biological effects by modulating specific signaling pathways involved in cell proliferation, survival, and inflammation. This compound has been shown to inhibit the activity of several enzymes, including cyclin-dependent kinases (CDKs), which are involved in cell cycle regulation, and histone deacetylases (HDACs), which are involved in gene expression. This compound has also been shown to activate the protein kinase R (PKR) pathway, which is involved in the innate immune response to viral infections.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. Studies have demonstrated that this compound can induce apoptosis in cancer cells by activating specific signaling pathways involved in cell death. This compound has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. This compound has been shown to inhibit the replication of several viruses, including HCV and HIV.

実験室実験の利点と制限

One of the main advantages of N-(1-cyanocyclobutyl)-N-methyl-6-(morpholin-4-yl)pyridine-3-carboxamide for lab experiments is its potent anti-cancer activity. This compound has been shown to exhibit activity against a wide range of cancer cell lines, making it a promising candidate for the development of new anti-cancer drugs. Another advantage of this compound is its anti-inflammatory and anti-viral activities, which make it a potential candidate for the treatment of inflammatory diseases and viral infections.
One limitation of this compound for lab experiments is its relatively low solubility in aqueous solutions. This can make it difficult to work with in certain experimental setups. Another limitation of this compound is its potential toxicity, which may limit its use in certain applications.

将来の方向性

There are several future directions for research on N-(1-cyanocyclobutyl)-N-methyl-6-(morpholin-4-yl)pyridine-3-carboxamide. One area of interest is the development of new anti-cancer drugs based on this compound. Studies have shown that this compound exhibits potent anti-cancer activity, and further research is needed to explore its potential as a therapeutic agent for cancer treatment.
Another area of interest is the development of new anti-inflammatory and anti-viral drugs based on this compound. Studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines and chemokines, and inhibit the replication of several viruses. Further research is needed to explore the potential of this compound as a therapeutic agent for the treatment of inflammatory diseases and viral infections.
In conclusion, this compound is a promising compound with a wide range of potential applications in scientific research. Its potent anti-cancer, anti-inflammatory, and anti-viral activities make it a promising candidate for the development of new drugs for the treatment of various diseases. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential as a therapeutic agent.

合成法

The synthesis of N-(1-cyanocyclobutyl)-N-methyl-6-(morpholin-4-yl)pyridine-3-carboxamide involves the reaction of 4-morpholin-4-ylpyridine-3-carboxylic acid with N-(1-cyanocyclobutyl)methylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction is typically carried out in a solvent such as dichloromethane or dimethylformamide (DMF) at room temperature for several hours. The resulting product is then purified by column chromatography to yield this compound as a white solid.

科学的研究の応用

N-(1-cyanocyclobutyl)-N-methyl-6-(morpholin-4-yl)pyridine-3-carboxamide has been extensively studied for its potential applications in scientific research. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound exhibits potent anti-cancer activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways involved in cell proliferation and survival.
In addition to its anti-cancer properties, this compound has also been shown to exhibit anti-inflammatory and anti-viral activities. Studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. This compound has also been shown to inhibit the replication of several viruses, including hepatitis C virus (HCV) and human immunodeficiency virus (HIV).

特性

IUPAC Name

N-(1-cyanocyclobutyl)-N-methyl-6-morpholin-4-ylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2/c1-19(16(12-17)5-2-6-16)15(21)13-3-4-14(18-11-13)20-7-9-22-10-8-20/h3-4,11H,2,5-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOXZLDLETQIGKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=CN=C(C=C1)N2CCOCC2)C3(CCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。